molecular formula C24H27N5O B11242802 [1,1'-Biphenyl]-4-yl(4-(4-(dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone

[1,1'-Biphenyl]-4-yl(4-(4-(dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B11242802
M. Wt: 401.5 g/mol
InChI Key: NZFWKMJZUJMVKT-UHFFFAOYSA-N
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Description

2-(4-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)-N,N,6-TRIMETHYLPYRIMIDIN-4-AMINE is a complex organic compound with a unique structure that combines a biphenyl group, a piperazine ring, and a pyrimidine moiety

Properties

Molecular Formula

C24H27N5O

Molecular Weight

401.5 g/mol

IUPAC Name

[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(4-phenylphenyl)methanone

InChI

InChI=1S/C24H27N5O/c1-18-17-22(27(2)3)26-24(25-18)29-15-13-28(14-16-29)23(30)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-12,17H,13-16H2,1-3H3

InChI Key

NZFWKMJZUJMVKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)-N,N,6-TRIMETHYLPYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Piperazine Ring Formation: The piperazine ring is introduced through a nucleophilic substitution reaction involving a suitable amine and a dihalogenated alkane.

    Pyrimidine Moiety Introduction: The pyrimidine ring is synthesized via a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Final Coupling: The final step involves coupling the biphenyl group, piperazine ring, and pyrimidine moiety through a series of condensation and substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)-N,N,6-TRIMETHYLPYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(4-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)-N,N,6-TRIMETHYLPYRIMIDIN-4-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or ligand in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)-N,N,6-TRIMETHYLPYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to, modulating their activity.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound’s presence.

Comparison with Similar Compounds

Similar Compounds

    2-(4-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)-N,N,6-TRIMETHYLPYRIMIDIN-4-AMINE: Unique due to its specific combination of functional groups and structural features.

    Other Piperazine Derivatives: Compounds with similar piperazine rings but different substituents, which may exhibit different biological activities.

    Biphenyl Compounds: Molecules containing biphenyl groups but lacking the piperazine and pyrimidine moieties, leading to different chemical and physical properties.

Uniqueness

The uniqueness of 2-(4-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)-N,N,6-TRIMETHYLPYRIMIDIN-4-AMINE lies in its specific combination of a biphenyl group, a piperazine ring, and a pyrimidine moiety, which imparts distinct chemical reactivity and potential biological activity.

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